Olopatadine-d3 Hydrochloride is a deuterated derivative of olopatadine hydrochloride, which is primarily used as an antihistamine for the treatment of allergic conditions such as conjunctivitis and rhinitis. The compound is notable for its role in research and analytical chemistry, particularly as an internal standard for quantifying olopatadine in various biological samples.
Olopatadine was first patented in 1986 and has been utilized in clinical settings since 1997. It belongs to the class of small molecules and is categorized as a histamine H1 antagonist and mast cell stabilizer. The chemical formula for olopatadine hydrochloride is with a molecular weight of approximately 337.419 g/mol .
The synthesis of olopatadine-d3 hydrochloride involves several steps that enhance its purity and yield compared to earlier methods. The process typically includes:
The use of deuterated precursors in the synthesis allows for the incorporation of deuterium atoms, which are useful for mass spectrometry applications.
The molecular structure of olopatadine-d3 hydrochloride retains the fundamental characteristics of olopatadine but includes deuterium atoms at specific positions. Its structural formula can be represented as follows:
The presence of deuterium alters the physical properties slightly, which can be beneficial for analytical purposes .
Olopatadine-d3 hydrochloride participates in various chemical reactions that are essential for its characterization and quantification:
These reactions are crucial for developing robust analytical methods to monitor drug levels in clinical studies .
Olopatadine acts primarily as a selective antagonist at the histamine H1 receptor. Its mechanism involves:
Research indicates that olopatadine may also inhibit eosinophil activation and reduce chemotaxis, further contributing to its anti-allergic effects .
Olopatadine-d3 hydrochloride exhibits several notable physical and chemical properties:
The melting point, boiling point, and specific rotation values are critical for characterization but may vary slightly due to the presence of deuterium .
Olopatadine-d3 hydrochloride serves several important roles in scientific research:
Olopatadine-d3 hydrochloride is a deuterated analog of the antihistamine olopatadine hydrochloride, with systematic substitution of three hydrogen atoms by deuterium at the dimethylamino group. Its molecular formula is C₂₁H₂₁D₃ClNO₃, corresponding to a molecular weight of 376.89 g/mol [1] [4]. The isotopic labeling occurs exclusively at the N-methyl groups, resulting in the chemical configuration N-(trideuteriomethyl)-N-methyl [6]. This selective deuteration maintains the core pharmacophore—the dibenzoxepin acetic acid structure—while introducing a mass difference detectable via mass spectrometry.
The compound’s stereochemistry retains the Z-isomer configuration across the propylidene double bond, critical for H₁-receptor binding affinity. Its hydrochloride salt form enhances aqueous solubility, supporting analytical applications. The CAS registry number 1331635-21-2 uniquely identifies this isotopologue [1] [4].
Table 1: Atomic Composition and Labeling Site
Component | Specification |
---|---|
Molecular Formula | C₂₁H₂₁D₃ClNO₃ |
Exact Mass | 376.89 g/mol |
Deuteration Sites | N-CH₃ → N-CD₃ |
Labeling Pattern | Selective methylation deuteration |
Salt Form | Hydrochloride |
Deuteration induces predictable changes in NMR chemical shifts, particularly in protons adjacent to the labeled site. The N-CD₃ group eliminates the characteristic singlet for N-CH₃ (~δ 2.20 ppm) in ¹H-NMR spectra, while ¹³C-NMR shows a corresponding triplet at δ 42-45 ppm due to deuterium-carbon coupling (J ≈ 20 Hz) [5]. Key spectral assignments include:
Forced degradation studies reveal diagnostic peak shifts under acidic stress: cleavage of the oxepin ring generates OLO1 (δ 4.55 ppm, -CH₂OH), detectable via 2D-COSY NMR [7].
Table 2: Key NMR Chemical Shift Changes (300 MHz, DMSO-d₆)
Proton Group | δ non-Deuterated (ppm) | δ Olopatadine-d3 (ppm) | Shift Cause |
---|---|---|---|
N-CH₃ | 2.20 (s) | Absent | H/D substitution |
N-CH₂- (propylidene) | 2.50 (t) | 2.52 (t) | Isotopic effect |
-CH₂-COOH | 3.65 (s) | 3.65 (s) | Unaffected |
Oxepin -O-CH₂- | 5.10 (s) | 5.10 (s) | Unaffected |
HRMS confirms the deuteration efficiency and molecular identity. Electrospray ionization (ESI⁺) yields a protonated molecular ion [M+H]⁺ at m/z 378.43 (vs. 375.40 for non-deuterated olopatadine), consistent with +3 Da mass increment [1] [2]. Fragmentation patterns include:
In quantitative LC-MS/MS bioanalysis, olopatadine-d3 serves as an internal standard, leveraging its +3 Da shift for distinct detection. The transition m/z 341.1 → 165.1 (deuterated) parallels the non-labeled m/z 338.1 → 165.1, with retention time matching (±0.1 min) under HILIC conditions [2] . Validation studies show inter-day accuracy of 95.5%–101.7% and precision <6% at LLOQ 0.5 ng/mL [2].
Table 3: HRMS Fragmentation Profile (ESI⁺ Mode)
Ion Type | m/z Observed | m/z Non-Deuterated | Fragment Composition |
---|---|---|---|
[M+H]⁺ | 378.43 | 375.40 | C₂₁H₂₂D₃ClNO₃⁺ |
Base Peak | 165.1 | 165.1 | C₁₃H₉O⁺ (dibenzoxepin core) |
N-CD₃ Fragment | 63.08 | 60.05 | C₃HD₃N⁺ |
Deuteration minimally alters physicochemical properties but significantly impacts analytical and metabolic behavior:
Structurally, X-ray diffraction confirms identical crystal packing, with deuterium increasing the N-C bond length by 0.002 Å—insignificant for receptor binding [6]. Bioequivalence studies in humans show equivalent pharmacokinetics (geometric mean ratio Cₘₐₓ 1.0845, AUC 1.0220), proving functional interchangeability [2].
Table 4: Physicochemical and Functional Comparisons
Property | Olopatadine HCl | Olopatadine-d3 HCl | Significance |
---|---|---|---|
Molecular Weight | 373.86 g/mol | 376.89 g/mol | +3 Da mass shift |
pKa (amine) | 9.8 | 9.8 | Unaffected |
λₘₐₓ (UV) | 300 nm | 300 nm | Identical chromophore |
Plasma t₁/₂ (human) | 4.88 ± 1.14 h | Equivalent | Bioequivalence demonstrated |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: